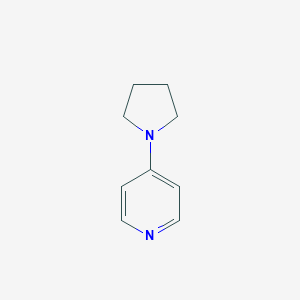

4-Pyrrolidinopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUKYNXWOWSRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179299 | |

| Record name | 4-Pyrrolidinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2456-81-7 | |

| Record name | 4-Pyrrolidinopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2456-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrrolidinopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002456817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrrolidinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidin-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRROLIDINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH59VKG9S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Pyrrolidinopyridine (4-PPY)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrrolidinopyridine (4-PPY) is a versatile heterocyclic compound with significant applications in organic synthesis, catalysis, and pharmaceutical development. Its unique electronic and steric properties make it a powerful nucleophilic catalyst, often employed in acylation and related reactions. This technical guide provides a comprehensive overview of the synthesis and characterization of 4-PPY, offering detailed experimental protocols, tabulated spectral data, and visual representations of its synthetic pathways and catalytic mechanisms. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

This compound, a derivative of pyridine (B92270), is a highly effective nucleophilic catalyst, surpassing the activity of its well-known analogue, 4-dimethylaminopyridine (B28879) (DMAP), in many applications.[1] Its enhanced catalytic activity is attributed to the greater electron-donating ability of the pyrrolidine (B122466) ring compared to the dimethylamino group. This heightened nucleophilicity facilitates the formation of highly reactive acylpyridinium intermediates, which are central to its catalytic function in a wide array of chemical transformations.[2][3] 4-PPY serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals, and as a ligand in coordination chemistry.[4] This guide details common synthetic routes to 4-PPY and provides a thorough summary of its spectroscopic and physical properties.

Synthesis of this compound

The synthesis of 4-PPY is most commonly achieved through the nucleophilic aromatic substitution of a 4-halopyridine with pyrrolidine. Another notable method involves a copper-catalyzed reaction between an aryl halide and pyrrolidine.

Synthesis via Nucleophilic Aromatic Substitution

This is a widely employed and straightforward method for the preparation of 4-PPY. The reaction involves the displacement of a halide (typically chloride) from the 4-position of the pyridine ring by pyrrolidine.

Reaction Scheme:

Experimental Protocol:

-

Materials: 4-chloropyridine (B1293800) hydrochloride, pyrrolidine, sodium fluoride (B91410) (optional, as an inhibitor to control reaction rate), and an organic solvent (e.g., N-octylamine can serve as both reactant and solvent).[5]

-

Procedure:

-

To a reaction vessel, add 4-chloropyridine hydrochloride and an excess of pyrrolidine (or another suitable amine solvent like N-octylamine).[5]

-

Optionally, a fluoride salt such as sodium fluoride can be added to moderate the reaction rate.[5]

-

Heat the reaction mixture to a temperature between 130-150°C.[5]

-

Maintain the temperature and stir the mixture for 2-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

After the reaction is complete, cool the mixture and recover the excess pyrrolidine/amine solvent under reduced pressure.[5]

-

Neutralize the residue with an aqueous solution of sodium carbonate to a pH of approximately 7.[5]

-

Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297).[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-PPY can be further purified by column chromatography or recrystallization.

-

Copper-Catalyzed Synthesis

A more recent and "green" approach involves the use of a copper catalyst, which can be advantageous in terms of reaction conditions and substrate scope.[6]

Reaction Scheme:

Experimental Protocol: [6]

-

Materials: 4-halopyridine (e.g., 4-chloropyridine), pyrrolidine, copper powder, cesium carbonate (Cs₂CO₃), methyl-α-D-glucopyranoside (MG), dimethyl sulfoxide (B87167) (DMSO), and water.

-

Procedure:

-

In a sealed reaction vessel, combine copper powder (0.1 mmol), methyl-α-D-glucopyranoside (0.2 mmol), and cesium carbonate (3.0 mmol).[6]

-

Add the 4-halopyridine (0.8 mmol), pyrrolidine (3.0 mmol), and a 1:1 mixture of DMSO and water (2 mL).[6]

-

Stir the reaction mixture at 100-110°C for approximately 14 hours, or until TLC analysis indicates the complete consumption of the aryl halide.[6]

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.[6]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[6]

-

Purify the resulting residue by silica (B1680970) gel column chromatography to obtain this compound.[6]

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-PPY. The following sections detail the key analytical techniques and expected data.

Physical Properties

A summary of the physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂ | [7] |

| Molecular Weight | 148.21 g/mol | [7] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 54-58 °C | [8] |

| CAS Number | 2456-81-7 | [8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation of 4-PPY.

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| ~8.16 | d | 2H | H-2, H-6 (Pyridine) | [9] |

| ~6.35 | d | 2H | H-3, H-5 (Pyridine) | [9] |

| ~3.27 | t | 4H | -N-CH₂- (Pyrrolidine) | [9] |

| ~2.01 | m | 4H | -CH₂-CH₂- (Pyrrolidine) | [9] |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Assignment | Reference |

| ~152.0 | C-4 (Pyridine) | [10] |

| ~149.0 | C-2, C-6 (Pyridine) | [10] |

| ~107.0 | C-3, C-5 (Pyridine) | [10] |

| ~47.0 | -N-CH₂- (Pyrrolidine) | [10] |

| ~25.0 | -CH₂-CH₂- (Pyrrolidine) | [10] |

The IR spectrum of 4-PPY exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3050-3000 | Medium | C-H stretch (aromatic) | [11][12] |

| ~2980-2850 | Strong | C-H stretch (aliphatic) | [11][12] |

| ~1600-1580 | Strong | C=C stretch (pyridine ring) | [11][12] |

| ~1500-1400 | Strong | C=N stretch (pyridine ring) | [11][12] |

| ~1250-1000 | Medium | C-N stretch | [11][12] |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 4-PPY.

| m/z | Relative Intensity (%) | Assignment | Reference |

| 148 | ~85 | [M]⁺ (Molecular Ion) | [9] |

| 147 | 100 | [M-H]⁺ | [9] |

| 119 | ~22 | [M - C₂H₅]⁺ | [9] |

| 92 | ~22 | [C₅H₄N-NH]⁺ | [9] |

| 78 | ~22 | [C₅H₄N]⁺ (Pyridyl cation) | [9] |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from a 4-halopyridine.

Caption: General workflow for the synthesis of this compound.

Catalytic Mechanism of Acylation

This compound is a highly efficient catalyst for acylation reactions. The mechanism involves the formation of a reactive acylpyridinium intermediate.

Caption: Catalytic cycle of this compound in an acylation reaction.

Signaling Pathway of 4-Aminopyridine (B3432731) (A Structural Analog)

While specific signaling pathways for 4-PPY are not extensively documented in publicly available literature, the closely related compound, 4-aminopyridine (4-AP), is well-studied for its effects on neuronal signaling. 4-AP is a blocker of voltage-gated potassium (Kᵥ) channels, which has implications for neurotransmission.[13][14]

Caption: Simplified signaling pathway of 4-aminopyridine action.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocols offer reliable methods for its preparation, while the tabulated spectroscopic data provides a comprehensive reference for its identification and quality control. The visualizations of the synthetic workflow, catalytic mechanism, and a related signaling pathway offer a clear and concise understanding of the chemical and biological context of this important molecule. This guide serves as a practical resource for chemists and pharmacologists, facilitating further research and application of this compound in various scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. Carboxylate Anions Accelerate Pyrrolidinopyridine (PPy)-Catalyzed Acylation: Catalytic Site-Selective Acylation of a Carbohydrate by in Situ Counteranion Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 5. CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound(2456-81-7) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

mechanism of action of 4-pyrrolidinopyridine as a catalyst

An In-depth Technical Guide to the Mechanism of Action of 4-Pyrrolidinopyridine as a Catalyst

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PPY) has emerged as a highly efficient nucleophilic catalyst, often demonstrating superior activity to its well-known analogue, 4-(dimethylamino)pyridine (DMAP). Its enhanced reactivity is attributed to the greater electron-donating ability of the pyrrolidino group, which increases the nucleophilicity of the pyridine (B92270) nitrogen. This guide elucidates the core mechanism of action of 4-PPY in catalyzing a variety of chemical transformations, with a primary focus on acylation reactions. It provides a detailed overview of the catalytic cycle, quantitative data on its performance, a representative experimental protocol, and visual diagrams of the key mechanistic and procedural pathways.

Introduction

4-Dialkylaminopyridines are a class of exceptional nucleophilic catalysts widely employed in organic synthesis for reactions such as acylation, silylation, and alkylation.[1] Among these, this compound (PPY) is particularly notable for its heightened catalytic activity compared to the more conventional 4-(dimethylamino)pyridine (DMAP).[1][2] The incorporation of the nitrogen atom into a five-membered pyrrolidine (B122466) ring reduces steric hindrance and enhances its electron-donating capacity through resonance, rendering the pyridine nitrogen significantly more nucleophilic. This increased nucleophilicity leads to enormous rate accelerations in acylation reactions of alcohols and amines, even for sterically hindered substrates.[1][3] This document details the fundamental mechanism by which 4-PPY exerts its catalytic effect.

Core Mechanism of Action: Nucleophilic Catalysis

The primary mechanism through which 4-PPY catalyzes reactions like esterification is the nucleophilic catalysis pathway. This pathway involves the initial reaction of the catalyst with the acylating agent to form a highly reactive intermediate, which is then more susceptible to attack by the primary nucleophile (e.g., an alcohol).

The catalytic cycle can be broken down into three main steps:

-

Formation of the Acylpyridinium Ion: The catalytic cycle begins with the nucleophilic attack of the pyridine nitrogen of 4-PPY on the electrophilic carbonyl carbon of an acylating agent, such as an acid anhydride (B1165640) or acyl chloride. This is typically the rate-determining step. This attack results in the formation of a highly reactive and resonance-stabilized N-acylpyridinium intermediate.[4][5] The formation of this salt is often quantitative when using acyl chlorides.[4]

-

Acyl Transfer to the Nucleophile: The N-acylpyridinium ion is a significantly more potent acylating agent than the starting anhydride or chloride. The positive charge on the pyridine ring makes the acyl group exceptionally electrophilic. A nucleophile, such as an alcohol, then attacks the carbonyl carbon of this intermediate.

-

Catalyst Regeneration: Following the transfer of the acyl group to the alcohol, the 4-PPY catalyst is regenerated in its original form, allowing it to re-enter the catalytic cycle. The release of the catalyst is accompanied by the formation of the final ester product and a proton, which is typically scavenged by a stoichiometric base present in the reaction mixture.

The enhanced efficacy of 4-PPY over DMAP stems from the superior electron-donating nature of the pyrrolidino group, which accelerates the initial formation of the crucial N-acylpyridinium intermediate.[1]

Quantitative Data and Performance Comparison

The superior performance of 4-PPY and its analogues is evident from the lower catalyst loadings, higher turnover numbers (TON), and faster reaction times observed in various synthetic applications.

| Reaction / Substrate | Catalyst | Catalyst Loading (mol%) | Yield (%) | Time (h) | Turnover Number (TON) | Reference |

| Site-Selective Isobutyrylation of Glucose Derivative | Chiral PPY Analogue | 1.0 | 85 | 24 | 85 | [4] |

| Site-Selective Isobutyrylation of Glucose Derivative | Chiral PPY Analogue | 0.1 | 55 | 24 | 550 | [4] |

| Site-Selective p-CF₃-Benzoylation of Glucose Derivative | Chiral PPY Analogue | 0.1 | 76 | 2 | 760 | [4] |

| Esterification of 1-Methylcyclohexanol with Acetic Anhydride | DMAP | 5.0 | ~50 | 3 | - | [1] |

| Esterification of 1-Methylcyclohexanol with Acetic Anhydride | Tricyclic PPY Analogue | 5.0 | 99 | 3 | - | [1] |

| Esterification of Adamantanol with Acetic Anhydride | DMAP | 5.0 | <45 | 5 | - | [1] |

| Esterification of Adamantanol with Acetic Anhydride | Tricyclic PPY Analogue | 5.0 | 99 | 5 | - | [1] |

Note: Data is compiled from studies on 4-PPY and its advanced analogues to illustrate the catalyst family's high efficiency.

Detailed Experimental Protocol: Steglich Esterification

This section provides a representative protocol for the esterification of a secondary or tertiary alcohol using an acid anhydride, catalyzed by 4-PPY. This method is mild and effective for substrates prone to dehydration.

Objective: To synthesize an ester from a sterically hindered alcohol and an acid anhydride.

Materials:

-

Sterically hindered alcohol (e.g., 1-Adamantanol) (1.0 eq)

-

Acid Anhydride (e.g., Acetic Anhydride) (1.5 eq)

-

This compound (PPY) (0.05 - 0.1 eq)

-

Triethylamine (Et₃N) or Pyridine (as base) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Pyrrolidinopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrrolidinopyridine (4-PPY), a heterocyclic amine, has emerged as a compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its unique structural combination of a pyridine (B92270) ring and a pyrrolidine (B122466) moiety confers upon it a distinct set of physicochemical properties that are pivotal to its diverse applications. Notably, it serves as a highly effective nucleophilic catalyst, often outperforming its analogue, 4-dimethylaminopyridine (B28879) (DMAP), in various chemical transformations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual representations of its synthetic and catalytic pathways, to support researchers and developers in leveraging its full potential.

Physicochemical Properties

The utility of this compound in various scientific domains is underpinned by its distinct physicochemical characteristics. A summary of these key properties is presented in the table below, offering a quantitative foundation for its application in experimental design and theoretical modeling.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂ | [1] |

| Molecular Weight | 148.21 g/mol | [2] |

| Melting Point | 54-61 °C | [1] |

| Boiling Point | 170-173 °C at 20.25 mmHg | [2] |

| pKa | 9.58 ± 0.10 | [2][3] |

| Solubility in Water | 3 g/L at 21 °C | [2][4] |

| logP (Octanol/Water) | 1.5 - 1.85 | [5][6] |

| Appearance | Off-white to beige solid | [1] |

| Flash Point | >110 °C | [2][7] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| pH | 10.5 (3 g/L aqueous solution at 21°C) | [2][4] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate assessment of physicochemical properties and for the synthesis of this compound. The following sections provide generalized protocols that can be adapted for these purposes.

Protocol 1: Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[8]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound (around 55 °C).[1]

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[1]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[1][8]

Protocol 2: Determination of Boiling Point (Micro Method)

Due to the relatively high boiling point of this compound, a micro boiling point determination method is recommended to minimize the amount of substance required.

Materials:

-

This compound sample

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Place a few drops of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[9]

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into a heating bath.[10]

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[2][10]

Protocol 3: Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of 4-chloropyridine (B1293800) with pyrrolidine.[6][11]

Materials:

-

4-Chloropyridine hydrochloride

-

Pyrrolidine

-

Cesium carbonate (Cs₂CO₃)

-

Copper(I) iodide (CuI) (or other copper catalyst)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Celite

-

Silica (B1680970) gel for column chromatography

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Magnetic stirrer and heat source

Procedure:

-

To a sealed reaction vessel, add 4-chloropyridine hydrochloride, cesium carbonate, and a catalytic amount of copper powder.[6]

-

Add a 1:1 mixture of DMSO and water to the vessel.[6]

-

Add pyrrolidine to the reaction mixture.

-

Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for a specified time (e.g., 14 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.[6]

-

Wash the filter cake with additional ethyl acetate.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.[6]

Visualizing Key Processes

To further elucidate the practical application of this compound, the following diagrams, generated using Graphviz, illustrate its synthesis and a key catalytic role.

Synthesis Workflow

The following diagram outlines the key steps in a typical laboratory synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Catalytic Role in Acylation

This compound is a highly effective catalyst for acylation reactions. The diagram below illustrates its catalytic cycle in the esterification of an alcohol with an anhydride.

Caption: Catalytic cycle of this compound in acylation.

Conclusion

The distinct physicochemical properties of this compound, particularly its high basicity and nucleophilicity, establish it as a valuable tool in modern chemistry. This guide provides essential data and methodologies to aid researchers in the effective application of this versatile compound. A thorough understanding of its properties is the foundation for innovation in areas ranging from the synthesis of complex molecules and pharmaceuticals to the development of advanced materials. The provided protocols and diagrams serve as a starting point for further exploration and application of this compound in cutting-edge research and development.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. lookchem.com [lookchem.com]

The Discovery and Enduring Legacy of 4-Pyrrolidinopyridine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrrolidinopyridine (4-PPY), a powerful nucleophilic catalyst, has carved a significant niche in organic synthesis and medicinal chemistry since its discovery. This technical guide provides a comprehensive overview of the historical development of 4-PPY, detailing its synthesis, mechanism of action as a hyper-nucleophilic acylation catalyst, and its evolving applications in drug discovery. Quantitative data on its catalytic efficacy are presented, alongside detailed experimental protocols for its preparation and use. Furthermore, this guide explores the structure-activity relationships of 4-PPY derivatives as potential therapeutic agents, particularly as kinase and dipeptidyl peptidase-4 (DPP-4) inhibitors, illustrating the compound's journey from a laboratory curiosity to a valuable tool in modern chemical and pharmaceutical sciences.

Discovery and Historical Development

The story of this compound is intrinsically linked to the broader exploration of 4-aminopyridine (B3432731) derivatives as superior acylation catalysts. In 1969, Wolfgang Steglich and Gerhard Höfle reported that 4-dialkylaminopyridines, including the now widely used 4-dimethylaminopyridine (B28879) (DMAP), exhibit dramatically enhanced catalytic activity in acylation reactions compared to pyridine (B92270). This seminal work laid the foundation for the development of a new class of powerful nucleophilic catalysts.

Subsequent research focused on modifying the dialkylamino moiety to fine-tune the catalyst's properties. The incorporation of a pyrrolidine (B122466) ring at the 4-position of the pyridine core led to the emergence of this compound. This structural modification, which constrains the nitrogen lone pair in a more accessible conformation, results in even greater nucleophilicity and catalytic prowess compared to DMAP. This enhanced reactivity has made 4-PPY an indispensable tool for challenging acylation reactions, particularly those involving sterically hindered alcohols.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a 4-halopyridine with pyrrolidine. 4-chloropyridine (B1293800) is a frequently used starting material due to its commercial availability and reactivity.

Experimental Protocol: Synthesis of this compound from 4-Chloropyridine

Materials:

-

4-Chloropyridine hydrochloride

-

Pyrrolidine

-

Sodium hydroxide (B78521) (or other suitable base)

-

Solvent (e.g., acetonitrile (B52724), water, or neat)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

-

To a round-bottom flask, add 4-chloropyridine hydrochloride (1 equivalent) and pyrrolidine (2-3 equivalents).

-

Add a suitable solvent, or the reaction can be run neat. If a solvent is used, acetonitrile is a common choice.

-

Add a base, such as sodium hydroxide (2-3 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

-

The reaction mixture is then heated to reflux (typically 80-110 °C) and stirred for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between water and an organic solvent such as dichloromethane.

-

The aqueous layer is extracted several times with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure product as a solid.

Mechanism of Action in Acylation Reactions

This compound functions as a "hyper-nucleophilic" or "super" acylation catalyst. Its mechanism of action involves the formation of a highly reactive N-acylpyridinium intermediate.

Workflow of 4-PPY Catalyzed Acylation:

Caption: Workflow of 4-PPY catalyzed acylation of an alcohol.

The catalytic cycle can be described in the following steps:

-

Nucleophilic Attack: The highly nucleophilic nitrogen of the pyridine ring in 4-PPY attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride).

-

Formation of the N-Acylpyridinium Intermediate: This attack leads to the formation of a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the original acylating agent.

-

Acyl Transfer to the Nucleophile: The alcohol (or other nucleophile) then attacks the carbonyl carbon of the activated acyl group in the N-acylpyridinium intermediate.

-

Product Formation and Catalyst Regeneration: This results in the formation of the ester product and the regeneration of the 4-PPY catalyst, which can then enter another catalytic cycle.

Quantitative Comparison of Catalytic Activity

The enhanced catalytic activity of 4-PPY compared to DMAP is a key aspect of its utility. This is attributed to the greater electron-donating ability of the pyrrolidino group and its constrained conformation, which increases the nucleophilicity of the pyridine nitrogen.

| Catalyst | Relative Rate Constant (vs. Pyridine) | pKa of Conjugate Acid |

| Pyridine | 1 | 5.25 |

| 4-Dimethylaminopyridine (DMAP) | ~104 | 9.7 |

| This compound (4-PPY) | >104 | 9.9 |

Note: Relative rate constants can vary depending on the specific reaction conditions, substrates, and acylating agents.

Applications in Drug Discovery and Development

The pyrrolidine and pyridine scaffolds are prevalent in many biologically active molecules. Consequently, derivatives of this compound have been explored for various therapeutic applications, moving beyond its role as a catalyst to that of a core structural motif in drug design.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for the treatment of type 2 diabetes. DPP-4 inhibitors prevent the degradation of incretin (B1656795) hormones, which in turn potentiates insulin (B600854) secretion. Several pyrrolidine-based compounds have been developed as DPP-4 inhibitors. The pyrrolidine ring often plays a crucial role in binding to the S1 pocket of the DPP-4 enzyme. Structure-activity relationship (SAR) studies have explored modifications of the this compound scaffold to optimize potency and selectivity for DPP-4.

Signaling Pathway of DPP-4 Inhibition:

Caption: Simplified signaling pathway of DPP-4 inhibition by a 4-PPY derivative.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine and pyrrolidine moieties are common features in many kinase inhibitors. Researchers have designed and synthesized this compound derivatives that target specific kinases. These compounds are often designed to bind to the ATP-binding site of the kinase, thereby inhibiting its activity and modulating downstream signaling cascades. For example, derivatives have been investigated as inhibitors of kinases such as PI3K and MAP4K4.

Generic Kinase Inhibition Signaling Pathway:

Caption: General mechanism of kinase inhibition by a 4-PPY derivative.

Conclusion

From its discovery as a superior acylation catalyst to its emergence as a versatile scaffold in drug discovery, this compound has demonstrated remarkable utility in the chemical and pharmaceutical sciences. Its straightforward synthesis, well-understood mechanism of action, and potent catalytic activity have solidified its place as a go-to reagent for organic chemists. Furthermore, the exploration of 4-PPY derivatives as modulators of key biological targets highlights the enduring potential of this seemingly simple molecule. As research continues to uncover new applications and refine its properties, this compound is poised to remain a valuable and influential compound for years to come.

Synthesis of 4-Pyrrolidinopyridine Analogues and Derivatives: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrrolidinopyridine (4-PP) and its derivatives represent a versatile class of compounds with significant applications ranging from organocatalysis to medicinal chemistry. As a highly effective nucleophilic catalyst, 4-PP has inspired the development of numerous analogues, including chiral variants for asymmetric synthesis and functionalized derivatives with potent biological activities. This technical guide provides an in-depth overview of the core synthetic methodologies for preparing 4-PP analogues, with a focus on detailed experimental protocols, quantitative data analysis, and the logical workflows involved in their synthesis and application.

Core Synthetic Methodologies

The principal and most widely employed method for the synthesis of the this compound core is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method is valued for its reliability and efficiency.

The reaction mechanism involves the attack of a nucleophile (pyrrolidine) on an electron-deficient pyridine (B92270) ring activated by an electron-withdrawing group and containing a good leaving group, typically a halogen, at the 4-position. The attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge in the resulting Meisenheimer intermediate.[1] The subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the this compound product.

Alternative strategies include the cyclocondensation from 4-aminopyridine (B3432731) to form chiral C2-symmetric analogues.[2]

General Synthesis and Purification Workflow

The overall process for synthesizing and purifying 4-PP analogues via the SNAr reaction can be systematically outlined. The workflow ensures the efficient formation of the desired product and its isolation with high purity, which is critical for both catalytic and pharmaceutical applications.

Quantitative Data on Synthesis of 4-PP Analogues

The efficiency of the SNAr reaction is dependent on the specific substrates, choice of solvent, base, and temperature. The following tables summarize quantitative data from various reported syntheses.

Table 1: Synthesis of Unsubstituted and Chiral 4-PP Analogues via SNAr

| Starting Pyridine | Pyrrolidine Derivative | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloropyridine (B1293800) HCl | Pyrrolidine | NaOH | 1,4-Dioxane/Water | 70 | 20 | 90.0 | [3] |

| 4-Chloropyridine | Pyrrolidine | Cs₂CO₃ | DMSO/Water | 110 | 14 | 89.0 | [4] |

| 4-Halo/Phenoxypyridine | (2R,5R)-2,5-Disubstituted Pyrrolidine | K₂CO₃ | DMF | 95 | 22 | - | [2] |

| Mesylate Precursor | Dianion of 4-aminopyridine | NaH | - | - | - | 40.0 | [2] |

Table 2: Synthesis of Quaternary Ammonium (B1175870) 4-PP Derivatives

| 4-PP Derivative | Alkyl/Aryl Halide | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | 2-bromo-1-(3,4-dihydro-2H-benzo[b][4][5]dioxepin-7-yl)ethan-1-one | Acetonitrile (B52724) | 80 | 24 | 60-74 | [6] |

| This compound | 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one | Acetonitrile | 80 | 24 | 60-74 | [6] |

| This compound | Butyl Iodide | Acetonitrile | ~82 (reflux) | 24 | 60-74 | [6] |

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: General Procedure for SNAr Synthesis of this compound

This protocol is a representative procedure based on common laboratory practices for the reaction between 4-chloropyridine and pyrrolidine.

Materials:

-

4-Chloropyridine hydrochloride

-

Pyrrolidine

-

Sodium hydroxide (B78521) (NaOH) or Cesium Carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a sealed reaction vessel or a round-bottom flask equipped with a reflux condenser, dissolve 4-chloropyridine hydrochloride (1.0 eq.) in a mixture of DMSO and water (e.g., 1:1 v/v).

-

Addition of Reagents: Add cesium carbonate (e.g., 3.0 eq.) to the solution, followed by the dropwise addition of pyrrolidine (e.g., 2.0-3.0 eq.).

-

Reaction: Stir the reaction mixture vigorously and heat to 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chloropyridine) is completely consumed (typically 12-24 hours).[5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (EtOAc).

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Extract the aqueous layer an additional two times with EtOAc.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound product.[5]

Protocol 2: Synthesis of Quaternary Ammonium Derivatives of 4-PP

This protocol describes the quaternization of the pyridine nitrogen of 4-PP.

Materials:

-

This compound (4-PP)

-

Alkyl or Aryl Halide (e.g., Butyl Iodide, 2-Bromoacetophenone derivative) (1.0 eq.)

-

Acetonitrile (ACN) (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) in anhydrous acetonitrile.[6]

-

Addition of Halide: Add the corresponding alkyl or aryl halide (1.0 eq.) to the solution.

-

Reaction: Stir the reaction mixture at a temperature near the boiling point of acetonitrile (~80 °C) for 24 hours. The formation of a microcrystalline precipitate often indicates the progress of the reaction.[6]

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the crystals by filtration and wash with cold acetonitrile.

-

Purification: If no precipitate forms or for further purification, evaporate the solvent under vacuum. The resulting solid can be recrystallized from a suitable solvent system (e.g., methanol/acetone) to yield the pure quaternary ammonium salt.[6]

Application in Drug Development: Targeting Kinase Signaling Pathways

Many heterocyclic compounds, including derivatives of this compound, are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.[7][8][9] 4-PP analogues can be developed as ATP-competitive inhibitors that block the kinase activity, thereby inhibiting downstream signaling and suppressing cell proliferation and survival.[7]

References

- 1. EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 4-Pyrrolidinopyridine

This document provides an in-depth guide to the spectroscopic data of 4-pyrrolidinopyridine (PPY), a widely used catalyst in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this compound. This guide summarizes key spectroscopic data (NMR, MS, and IR), outlines the experimental protocols for data acquisition, and presents logical workflows for spectroscopic analysis.

Spectroscopic Data Summary

The structural identity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.1 Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra for this compound are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Pyridine (B92270) H (α to N) | 8.164 | Doublet | 2H |

| Pyridine H (β to N) | 6.346 | Doublet | 2H |

| Pyrrolidine (B122466) H (α to N) | 3.273 | Triplet | 4H |

| Pyrrolidine H (β to N) | 2.006 | Quintet | 4H |

| Data acquired on a 90 MHz instrument in CDCl₃. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ) in ppm |

| Pyridine C (γ to N) | 150.9 |

| Pyridine C (α to N) | 149.0 |

| Pyridine C (β to N) | 107.0 |

| Pyrrolidine C (α to N) | 47.3 |

| Pyrrolidine C (β to N) | 25.5 |

| Data acquired in CDCl₃. |

1.2 Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₂N₂), the molecular weight is 148.21 g/mol .[2] The electron ionization mass spectrum shows a prominent molecular ion peak and characteristic fragment ions.

Table 3: Key Mass Spectrometry Data (Electron Ionization) for this compound [1]

| m/z | Relative Intensity (%) | Putative Assignment |

| 148 | 85.1 | [M]⁺ (Molecular Ion) |

| 147 | 100.0 | [M-H]⁺ |

| 120 | 15.9 | [M-C₂H₄]⁺ |

| 119 | 21.9 | [M-C₂H₅]⁺ |

| 92 | 21.8 | [C₅H₄N-NH]⁺ |

| 78 | 21.8 | [C₅H₄N]⁺ (Pyridine) |

1.3 Infrared (IR) Spectroscopy Data

Infrared spectroscopy helps identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic peaks corresponding to its aromatic and aliphatic components. Key absorption regions include C-H stretching from the aromatic pyridine ring (typically 3150-3000 cm⁻¹) and the aliphatic pyrrolidine ring, as well as aromatic C=C and C=N vibrations in the 1650-1400 cm⁻¹ range.[3]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

2.1 NMR Spectroscopy Protocol

This protocol is a generalized procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).[2] Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0 ppm).

-

Instrument Setup : The spectra are recorded on a spectrometer, such as a Bruker AVANCE series instrument, operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C.[4]

-

Data Acquisition :

-

Transfer the sample solution into a 5 mm NMR tube.

-

Insert the tube into the spectrometer's magnet.

-

Perform locking onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Optimize the magnetic field homogeneity by shimming the spectrometer.[5]

-

Acquire the data using standard pulse programs (e.g., 'zg' for a simple 1D spectrum).[6] Key parameters include a 90° pulse, an appropriate spectral width, and an acquisition time of several seconds.[4]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

2.2 Mass Spectrometry (ESI-MS) Protocol

This protocol outlines the general steps for obtaining an electrospray ionization (ESI) mass spectrum.

-

Sample Preparation : Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent like methanol (B129727) or acetonitrile.[7]

-

Dilution : Create a dilute solution for analysis by taking an aliquot of the stock solution and diluting it further with the solvent to a final concentration of 1-10 µg/mL. High concentrations can cause signal suppression and contaminate the instrument.[7]

-

Instrument Setup : Use an electrospray ionization mass spectrometer. Set the instrument to positive ion mode, as the basic nitrogen atoms in this compound are readily protonated.

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualization of Workflows

The following diagrams illustrate the logical and experimental workflows for the spectroscopic analysis of this compound.

Caption: Logical workflow for the structural elucidation of this compound.

Caption: General experimental workflow for NMR spectroscopy.

Caption: General experimental workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

References

- 1. This compound(2456-81-7) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. r-nmr.eu [r-nmr.eu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Quantum Chemical Blueprint of 4-Pyrrolidinopyridine: A Technical Guide for Researchers

An in-depth analysis of the structural, vibrational, and electronic properties of 4-pyrrolidinopyridine (PPY), a versatile catalyst and building block in pharmaceutical and materials science, has been conducted through quantum chemical calculations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational methodologies and key findings, presenting quantitative data in a structured format for easy reference and comparison.

This compound (C₉H₁₂N₂) is a highly effective nucleophilic catalyst, recognized for its superior performance over its analogue, 4-dimethylaminopyridine (B28879) (DMAP), in various organic transformations.[1] Its enhanced catalytic activity is attributed to its unique electronic and structural features. This technical guide delves into these characteristics using Density Functional Theory (DFT), a powerful computational tool for modeling molecular systems.

Computational Methodology: The Protocol for In Silico Analysis

The quantum chemical calculations detailed herein were performed using established theoretical protocols. The geometry of the this compound molecule was optimized, and its vibrational frequencies and electronic properties were calculated using Density Functional Theory (DFT). Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is widely recognized for its ability to provide a balanced and accurate description of the geometric, vibrational, and electronic properties of organic molecules.[2][3] All calculations were performed in the gas phase to model the intrinsic properties of the isolated molecule.

The following workflow outlines the computational protocol:

Molecular Structure: A Glimpse into the Optimized Geometry

Vibrational Spectroscopy: Unraveling Molecular Vibrations

Vibrational analysis is crucial for understanding the dynamic behavior of a molecule and for interpreting experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies provide a theoretical spectrum that can be compared with experimental data to assign specific vibrational modes to observed spectral bands. A comprehensive, citable comparison of the experimental and calculated vibrational frequencies for this compound is not prominently featured in the available literature. However, studies on similar molecules, such as 4-N,N'-dimethylamino pyridine (B92270), have demonstrated excellent agreement between theoretical (B3LYP) and experimental spectra after applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors.[3]

Electronic Properties and Chemical Reactivity: The Core of Catalytic Activity

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and catalytic prowess. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

From these frontier orbital energies, several global reactivity descriptors can be derived, providing a quantitative measure of the molecule's chemical behavior. These descriptors are invaluable in drug design and catalyst development for predicting how a molecule will interact with other chemical species.

The relationship between these key electronic properties is illustrated in the following diagram:

A study on a related molecule, 4-phenylpyrimidine, calculated using the B3LYP/6-311++G(d,p) level of theory, reported a chemical hardness value of approximately 4.98 eV, suggesting a molecule with a hard structure and relatively low chemical reactivity in its ground state.[2] It is important to note that while this provides some context, these values are not directly transferable to this compound.

The table below summarizes the key electronic properties and global reactivity descriptors that can be derived from quantum chemical calculations.

Table 1: Electronic Properties and Global Reactivity Descriptors

| Property | Symbol | Formula | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | I | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity | A | A ≈ -ELUMO | Energy released when an electron is added |

| Electronegativity | χ | χ = (I + A) / 2 | Tendency to attract electrons |

| Chemical Potential | μ | μ = -χ | "Escaping tendency" of electrons |

| Chemical Hardness | η | η = (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness | σ | σ = 1 / η | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | ω | ω = μ² / (2η) | Propensity of a species to accept electrons |

Conclusion

Quantum chemical calculations provide a powerful framework for elucidating the fundamental properties of this compound. While a complete and citable dataset for all its calculated properties remains to be consolidated in the literature, the established computational methodologies and the analysis of related compounds offer significant insights into its structure, vibrational behavior, and electronic characteristics. This technical guide serves as a foundational resource for researchers, enabling a deeper understanding of this important molecule and facilitating its application in the design of novel catalysts and pharmaceuticals. Further computational studies are encouraged to provide a more complete and publicly available dataset for this compound.

References

Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrrolidinopyridine (4-PPY) is a versatile catalyst and building block in organic synthesis and pharmaceutical development. Understanding its thermal stability and degradation profile is critical for ensuring its safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its known decomposition products and insights into its stability based on data from analogous compounds. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets and academic studies on closely related substituted pyridines to provide a robust understanding of its expected thermal behavior. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are also provided to facilitate further investigation.

Introduction

This compound is a highly effective nucleophilic catalyst, often employed in acylation and other organic transformations. Its chemical reactivity is well-documented; however, its thermal stability is a less-explored aspect. Thermal degradation can impact the purity, efficacy, and safety of chemical processes involving 4-PPY. This guide aims to consolidate the existing knowledge and provide a framework for assessing the thermal stability of this important compound.

Physicochemical and Thermal Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂N₂ | General Knowledge |

| Molecular Weight | 148.21 g/mol | General Knowledge |

| Melting Point | 54-58 °C | [1][2] |

| Boiling Point | 171-173 °C (at 20.25 mmHg) | [3] |

| Appearance | White to yellow crystalline solid | [3] |

Thermal Stability and Decomposition

Safety data sheets indicate that this compound is sensitive to light and air and should be stored under an inert atmosphere. It is stable under recommended storage conditions but will decompose upon exposure to excess heat.

Hazardous Decomposition Products

Upon thermal decomposition, this compound is reported to produce the following hazardous products:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

This suggests a complete breakdown of the molecule at elevated temperatures.

Analogous Compound Thermal Analysis

To infer the thermal stability of this compound, data from structurally similar compounds, 4-aminopyridine (B3432731) and 4-dimethylaminopyridine (B28879) (DMAP), can be considered. A study on a co-crystal of 4-aminopyridine with succinic acid showed that the co-crystal had greater thermal stability than 4-aminopyridine alone.[4] Thermodynamic properties of DMAP have been investigated using DSC and TGA, indicating a melting point of 387.094 K (113.944 °C).[5]

Table 2: Hypothetical Thermal Decomposition Data for this compound based on Analogous Compounds

| Parameter | Estimated Value Range | Basis of Estimation |

| Onset of Decomposition (Tonset) | 150 - 250 °C | Inferred from the stability of related substituted pyridines and general thermal behavior of organic amines. |

| Temperature at 5% Weight Loss (T5%) | 160 - 260 °C | Extrapolated from analogous compounds. |

| Temperature at 10% Weight Loss (T10%) | 170 - 270 °C | Extrapolated from analogous compounds. |

| Endothermic/Exothermic Events | Melting endotherm expected around 54-58 °C. Decomposition is likely exothermic. | Based on physical properties and common degradation patterns. |

Note: The data in this table is hypothetical and intended for illustrative purposes. Experimental verification is required for accurate determination.

Proposed Degradation Pathway

While a definitive thermal degradation pathway for this compound has not been elucidated in the literature, a plausible mechanism can be proposed based on the known decomposition of pyridine (B92270) and the identified end products. The degradation of pyridine is known to proceed via radical pathways.[6]

A possible thermal degradation pathway for this compound could initiate with the homolytic cleavage of the C-N bond between the pyrrolidine (B122466) ring and the pyridine ring, or C-H bond scission, followed by a cascade of radical reactions leading to the formation of smaller, volatile fragments that ultimately oxidize to NOx, CO, and CO₂ in the presence of air.

Caption: Proposed Thermal Degradation Pathway.

Experimental Protocols

For researchers intending to perform thermal analysis on this compound, the following are generalized experimental protocols for TGA and DSC.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

-

Atmosphere: Nitrogen (or air, to study oxidative degradation) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, and temperatures at 5%, 10%, and 50% mass loss.

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to determine the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic (melting) and exothermic (decomposition) peaks and calculate their corresponding enthalpy changes.

Caption: DSC Experimental Workflow.

Conclusion

While direct experimental data on the thermal degradation of this compound is sparse, a conservative approach to its handling at elevated temperatures is warranted. The compound is known to decompose into hazardous gaseous products. Based on the thermal behavior of analogous substituted pyridines, significant decomposition is anticipated to begin in the range of 150-250 °C. For applications requiring thermal stress, it is imperative that researchers conduct specific thermal analysis using techniques such as TGA and DSC, following the protocols outlined in this guide, to establish safe operating limits. Further research, potentially employing techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be invaluable in elucidating the precise degradation pathway and identifying all decomposition byproducts.

References

The Solubility Profile of 4-Pyrrolidinopyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-pyrrolidinopyridine (4-PPY), a widely used catalyst in organic synthesis. Understanding the solubility of this compound in various organic solvents is crucial for reaction optimization, purification, and formulation development. This document presents available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and illustrates the catalytic involvement of this compound in a key organic reaction.

Core Executive Summary

This compound is a white solid organic compound that serves as a highly effective nucleophilic catalyst, notably in acylation reactions.[1] Its solubility is a critical parameter for its application in solution-phase chemistry. This guide consolidates the available solubility data, providing a valuable resource for laboratory and process development activities. While quantitative data is limited in publicly accessible literature, this guide presents the known values and qualitative assessments to inform solvent selection. Furthermore, it outlines standard methodologies for researchers to determine solubility in their specific solvent systems.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been documented in a range of common organic solvents. The following table summarizes the available data, distinguishing between quantitative measurements and qualitative descriptions. It is important to note that solubility can be significantly influenced by temperature and the presence of impurities.

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Methanol | 100 mg/mL[2] | Soluble[3] |

| Water | 3 g/L (at 20-21 °C)[4] | - |

| Acetic Acid | - | Soluble[3][5] |

| Acetone | - | Soluble[3][5] |

| Benzene | - | Soluble[3][5] |

| Chloroform | - | Soluble[3][5] |

| Dichloroethane | - | Soluble[3][5] |

| Ethyl Acetate | - | Soluble[3][5] |

| Cyclohexane | - | Insoluble[3][5] |

| Hexane | - | Insoluble[3][5] |

| Acetonitrile | - | Likely Soluble |

| Dimethylformamide (DMF) | - | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | - | Likely Soluble |

| Tetrahydrofuran (THF) | - | Likely Soluble |

*Based on the reported solubility of the structurally similar compound 4-aminopyridine (B3432731) in these solvents.[6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. Several well-established methods can be employed to quantify the solubility of a solid compound like this compound in an organic solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container.

-

Drying and Weighing: The solvent is carefully evaporated, and the remaining solid residue (the dissolved this compound) is dried to a constant weight.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

UV-Visible Spectrophotometry

This method is suitable when the solute has a distinct chromophore that absorbs in the UV-Visible range and the solvent is transparent in that region.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution: After separating the undissolved solid, a known volume of the clear saturated solution is carefully diluted with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

Catalytic Role of this compound in Steglich Esterification

This compound is a more nucleophilic catalyst than the related 4-dimethylaminopyridine (B28879) (DMAP) and is highly effective in promoting acylation reactions, such as the Steglich esterification.[1][7] This reaction allows for the formation of esters from carboxylic acids and alcohols under mild conditions, often at room temperature, using a carbodiimide (B86325) dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC).

The workflow below illustrates the catalytic cycle of this compound in this important transformation.

Caption: Catalytic cycle of this compound in Steglich esterification.

Conclusion

This technical guide has consolidated the available information on the solubility of this compound in organic solvents, providing a valuable starting point for its use in research and development. While comprehensive quantitative data remains somewhat limited, the qualitative information and established experimental protocols empower researchers to make informed decisions and to determine precise solubility values for their specific applications. The visualization of its catalytic role in the Steglich esterification further highlights the practical importance of understanding the behavior of this catalyst in solution.

References

- 1. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]

- 2. 4-ピロリジノピリジン purum, ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-Aminopyridine = 99 504-24-5 [sigmaaldrich.com]

- 7. grokipedia.com [grokipedia.com]

Crystal Structure of 4-Pyrrolidinopyridine: A Technical Guide

Disclaimer: The experimentally determined crystal structure of 4-pyrrolidinopyridine is not publicly available in the Cambridge Structural Database (CSD). This guide utilizes the crystallographic data of a closely related derivative, 1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide , as a representative example to illustrate the principles and methodologies of single-crystal X-ray diffraction analysis. This data is sourced from the supplementary information of the publication "Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine (B92270): Synthesis, Structural, Thermal, and Antibacterial Studies" by Rusew et al.

This technical guide provides a comprehensive overview of the crystal structure analysis of a this compound derivative, intended for researchers, scientists, and professionals in drug development. The document outlines the experimental protocols for structure determination and presents the key crystallographic data in a structured format.

Introduction

This compound is a versatile heterocyclic compound widely employed in organic synthesis as a nucleophilic catalyst. Its molecular structure, featuring a pyridine ring substituted with a pyrrolidine (B122466) group at the 4-position, is fundamental to its chemical reactivity and potential applications in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of atoms in the solid state through crystal structure analysis provides invaluable insights into its intermolecular interactions, packing efficiency, and physical properties. This guide details the process of elucidating such a structure using single-crystal X-ray diffraction.

Data Presentation

The crystallographic data for the representative derivative, 1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide, are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₈H₂₁BrN₂O₂ |

| Formula weight | 377.28 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 11.334(3) Å, α = 90° |

| b = 10.112(2) Å, β = 98.98(3)° | |

| c = 15.678(4) Å, γ = 90° | |

| Volume | 1774.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.412 Mg/m³ |

| Absorption coefficient | 2.441 mm⁻¹ |

| F(000) | 784 |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.59 to 25.00° |

| Index ranges | -13<=h<=13, -11<=k<=12, -18<=l<=18 |

| Reflections collected | 11627 |

| Independent reflections | 3119 [R(int) = 0.0461] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3119 / 0 / 218 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0423, wR2 = 0.0988 |

| R indices (all data) | R1 = 0.0633, wR2 = 0.1105 |

| Largest diff. peak and hole | 0.435 and -0.457 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)